molecular formula C7H3ClFNO B1602726 2-Chloro-4-fluorobenzo[d]oxazole CAS No. 1163123-39-4

2-Chloro-4-fluorobenzo[d]oxazole

Cat. No.: B1602726
CAS No.: 1163123-39-4
M. Wt: 171.55 g/mol
InChI Key: CBASZTHGTVVIGC-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzo[d]oxazole is a heterocyclic aromatic compound with the molecular formula C7H3ClFNO. It is a derivative of benzoxazole, where the benzene ring is fused with an oxazole ring, and it contains chlorine and fluorine substituents at the 2 and 4 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluorobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with 2-chloro-4-fluorobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorobenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-Chloro-4-fluorobenzo[d]oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorobenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluorobenzo[d]oxazole is unique due to the presence of both chlorine and fluorine substituents, which can influence its electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-chloro-4-fluoro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBASZTHGTVVIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596951
Record name 2-Chloro-4-fluoro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163123-39-4
Record name 2-Chloro-4-fluoro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-fluoro-1,3-benzoxazole
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Synthesis routes and methods

Procedure details

To a solution of 560 mg (3.31 mmol) 4-fluoro-benzooxazole-2-thiol in 3.6 mL (49.65 mmol) thionyl chloride was added dropwise 60.3 □L N,N-dimethylformamide dry at room temperature. The mixture was stirred at room temperature for 2.5 h. The solvent was removed in vacuo. The crude compound was purified with flash column chromatography on silica eluting with a gradient formed from n-heptane and ethyl acetate to provide 434 mg (76.4%) of the title compound as a white solid. MS(m/e): 171 (M+H+).
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
76.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-fluorobenzo[d]oxazole
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-fluorobenzo[d]oxazole
Reactant of Route 3
2-Chloro-4-fluorobenzo[d]oxazole
Reactant of Route 4
2-Chloro-4-fluorobenzo[d]oxazole
Reactant of Route 5
2-Chloro-4-fluorobenzo[d]oxazole
Reactant of Route 6
2-Chloro-4-fluorobenzo[d]oxazole

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